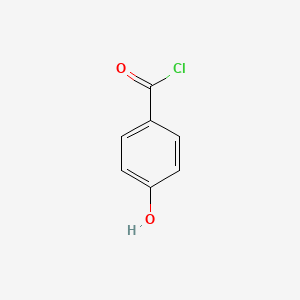

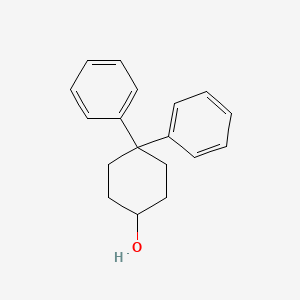

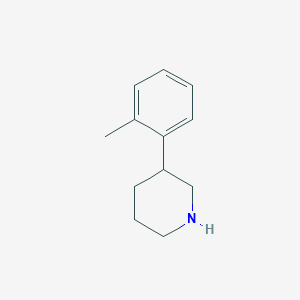

![molecular formula C19H14O3 B1337407 Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- CAS No. 48193-94-8](/img/structure/B1337407.png)

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-” is an organic compound. It is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid and a commonly used preservative . Benzoic acid consists of a carboxyl group attached to a benzene ring . The specific compound you’re asking about has a biphenyl group attached to the benzoic acid via an oxygen atom .

Applications De Recherche Scientifique

Liquid Crystal Research

"Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" derivatives have been explored for their applications in liquid crystalline materials. A study by Alaasar and Tschierske (2019) focused on the formation of supramolecular liquid crystalline complexes through hydrogen bonding between rod-like benzoates and benzoic acids derivatives. These complexes exhibited enantiotropic nematic phases over a broad temperature range, indicating potential applications in liquid crystal display technologies and other optoelectronic devices (Alaasar & Tschierske, 2019).

Polymer Science

The compound has been utilized in the synthesis of polymers with specific properties. Mayershofer, Nuyken, and Buchmeiser (2006) investigated the use of benzoic acid derivatives in the cyclopolymerization of 1,6-heptadiynes, leading to the formation of block and tristar copolymers. This research contributes to the development of new materials with potential applications in coatings, adhesives, and elastomers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Environmental Biodegradation

Research on the environmental degradation of biphenyl compounds, which are structurally related to "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-", has shown that microbial pathways can convert these compounds into simpler forms like benzoic acid. This has implications for bioremediation strategies aimed at breaking down persistent organic pollutants in the environment (Catelani, Colombi, Sorlini, & Treccani, 1973).

Food Science and Preservation

The benzoic acid moiety is widely recognized for its preservative qualities in the food industry. A comprehensive review by del Olmo, Calzada, and Nuñez (2017) discusses the occurrence, uses, and human exposure to benzoic acid and its derivatives, highlighting their role as antibacterial and antifungal agents in food preservation (del Olmo, Calzada, & Nuñez, 2017).

Hydrogen Bonding in Supramolecular Assemblies

The role of hydrogen bonding in stabilizing unique liquid crystalline phases has been studied, with compounds like "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" playing a crucial role. Jansze et al. (2014) found that hydrogen bonding between benzoic acid units could drive the formation of the twist-bend nematic phase, a new state of matter with potential applications in advanced display technologies (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).

Propriétés

IUPAC Name |

4-(4-phenylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSATFFDLKHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444145 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

CAS RN |

48193-94-8 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

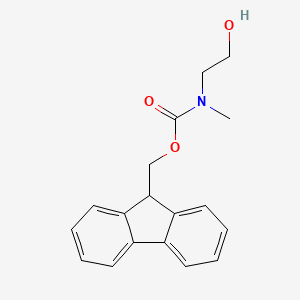

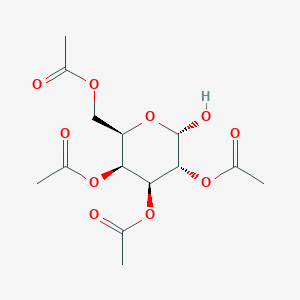

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

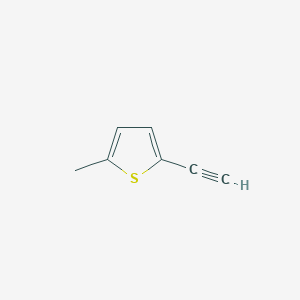

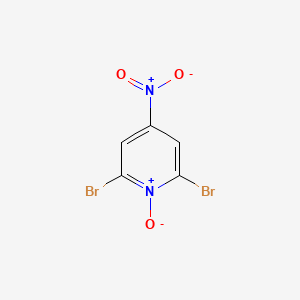

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)

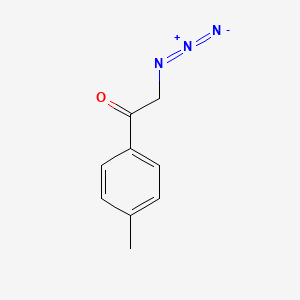

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)